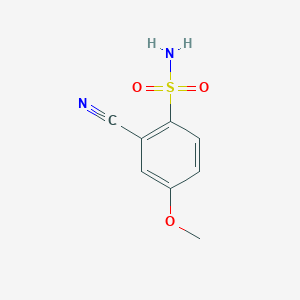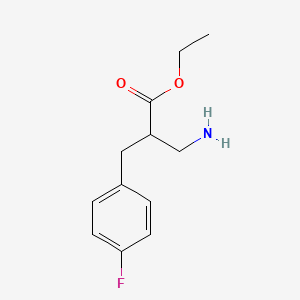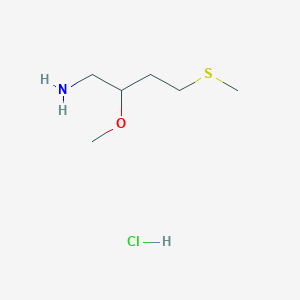
2-Cyano-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H8N2O3S It is a derivative of benzenesulfonamide, featuring a cyano group (-CN) and a methoxy group (-OCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the cyanamide group. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified through recrystallization or chromatography to achieve the desired purity for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
2-Cyano-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methoxy group, which affects its reactivity and applications.
Uniqueness
2-Cyano-4-methoxybenzenesulfonamide is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N2O3S |
|---|---|
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
2-cyano-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,1H3,(H2,10,11,12) |
Clave InChI |
FKXQEFRWIJPOII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)


![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)

![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)
![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)



